molecular formula C15H10N4O2 B14480554 4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate CAS No. 65839-76-1

4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate

Cat. No.: B14480554
CAS No.: 65839-76-1
M. Wt: 278.26 g/mol
InChI Key: AHXQCQFDMXEWDX-UHFFFAOYSA-N
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Description

4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate is a heterocyclic compound with a unique structure that includes a diazonium group, a pyrazole ring, and two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by diazotization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

65839-76-1

Molecular Formula

C15H10N4O2

Molecular Weight

278.26 g/mol

IUPAC Name

4-diazonio-5-oxo-1,2-diphenylpyrazol-3-olate

InChI

InChI=1S/C15H10N4O2/c16-17-13-14(20)18(11-7-3-1-4-8-11)19(15(13)21)12-9-5-2-6-10-12/h1-10H

InChI Key

AHXQCQFDMXEWDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)N2C3=CC=CC=C3)[N+]#N)[O-]

Origin of Product

United States

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